molecular formula C45H44F2N2O6 B12997703 (4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B12997703
M. Wt: 746.8 g/mol
InChI Key: SSIGGKAYSRVTOU-MHEUVVKCSA-N
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Description

The compound “(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including oxazolidinone, dioxane, and fluoroaniline, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the fluoroaniline and phenylmethoxyphenyl derivatives. These intermediates are then coupled through various reactions, including nucleophilic substitution, condensation, and cyclization, to form the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety, environmental impact, and regulatory compliance. Advanced techniques such as automated synthesis and process optimization are employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. It can serve as a lead compound for drug discovery and development.

Medicine

In medicine, the compound may have therapeutic potential for treating various diseases. Its pharmacological properties, such as bioavailability, potency, and selectivity, are evaluated through preclinical and clinical studies.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other oxazolidinones, dioxanes, and fluoroanilines. These compounds share structural features and functional groups with the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Conclusion

The compound “(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one” is a complex organic molecule with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and applications make it a subject of ongoing research and development.

Properties

Molecular Formula

C45H44F2N2O6

Molecular Weight

746.8 g/mol

IUPAC Name

(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C45H44F2N2O6/c1-44(2)29-54-45(55-30-44,34-15-17-35(46)18-16-34)26-25-39(42(50)49-40(28-53-43(49)51)32-11-7-4-8-12-32)41(48-37-21-19-36(47)20-22-37)33-13-23-38(24-14-33)52-27-31-9-5-3-6-10-31/h3-24,39-41,48H,25-30H2,1-2H3/t39-,40-,41-/m1/s1

InChI Key

SSIGGKAYSRVTOU-MHEUVVKCSA-N

Isomeric SMILES

CC1(COC(OC1)(CC[C@H]([C@@H](C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F)C(=O)N5[C@H](COC5=O)C6=CC=CC=C6)C7=CC=C(C=C7)F)C

Canonical SMILES

CC1(COC(OC1)(CCC(C(C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F)C(=O)N5C(COC5=O)C6=CC=CC=C6)C7=CC=C(C=C7)F)C

Origin of Product

United States

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